N-(2-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide
Description
This compound features a thiophene-2-sulfonamide core substituted with two distinct moieties:
- N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}: A 1,3-oxazole ring substituted with a 4-methoxyphenyl group and methyl group, linked via a methylene bridge. The oxazole heterocycle enhances metabolic stability and may participate in hydrogen bonding or dipole interactions.
The sulfonamide group (-SO₂NH-) is a critical pharmacophore, often associated with binding to enzymes or receptors via hydrogen bonding and electrostatic interactions.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-N-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S2/c1-4-30-22-9-6-5-8-21(22)26(33(27,28)23-10-7-15-32-23)16-20-17(2)31-24(25-20)18-11-13-19(29-3)14-12-18/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPANVESDXMNXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC2=C(OC(=N2)C3=CC=C(C=C3)OC)C)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide typically involves multi-step organic reactions The process may start with the preparation of intermediate compounds such as 2-ethoxyphenylamine and 4-methoxybenzaldehyde These intermediates are then subjected to condensation reactions to form the oxazole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades, metabolic pathways, or gene expression regulation. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
2.1.1. 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide ()
- Key Differences :
- Heterocycle : Replaces the 1,3-oxazole with a 1,2,4-oxadiazole ring. The oxadiazole’s higher electronegativity may alter electronic distribution and binding affinity.
- Substituents : Features a 4-fluorophenyl group on the oxadiazole and a methyl group on the sulfonamide nitrogen.
- Impact : Fluorine’s electron-withdrawing effect could enhance metabolic stability compared to the methoxy group in the target compound.
2.1.2. iCRT3 ()
- Structure : 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide.
- Comparison :
- Shares the 1,3-oxazole core but lacks the sulfonamide group. Instead, it has a thioacetamide linker.
- Functional Implications : iCRT3 inhibits β-catenin-TCF interactions, suggesting that the oxazole moiety in the target compound may similarly target Wnt/β-catenin signaling.
Compounds with Related Sulfonamide or Sulfonyl Groups
2.2.1. 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ()
- Structural Overlap: Sulfonyl (-SO₂-) groups are present, similar to the sulfonamide in the target compound. Spectral Data: IR spectra show νS-O stretches at ~1350–1300 cm⁻¹ and ~1160–1120 cm⁻¹, comparable to sulfonamide S=O vibrations . Divergence: These compounds exist as triazole-thione tautomers, whereas the target compound’s oxazole is rigid and non-tautomeric.
Piperazine and Triazole Derivatives ()
- Example : 4-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-phenylethyl)piperazine-1-carboxamide ()
- Shared Features : The 1,3-oxazol-4-ylmethyl group is identical to the target compound.
- Divergence : Incorporates a piperazine-carboxamide chain instead of a thiophene sulfonamide. This modification likely affects solubility and bioavailability.
Spectral Analysis
IR Spectroscopy :
- The target compound’s sulfonamide group is expected to exhibit νS-O stretches at ~1340 cm⁻¹ and ~1150 cm⁻¹, consistent with sulfonyl/sulfonamide vibrations in and .
- The 1,3-oxazole’s C=N stretch (~1600–1650 cm⁻¹) would differ from oxadiazole C=N stretches (~1570–1620 cm⁻¹) due to ring strain and electronic effects .
NMR Spectroscopy :
- The methylene bridge (-CH₂-) linking the oxazole and sulfonamide would resonate at δ ~4.5–5.0 ppm (¹H) and δ ~40–50 ppm (¹³C), similar to methylene groups in .
Biological Activity
N-(2-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide, with a CAS number of 1251582-58-7, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 484.6 g/mol. The structure features a thiophene ring linked to an oxazole moiety and various aromatic groups, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1251582-58-7 |
| Molecular Formula | C24H24N2O5S2 |
| Molecular Weight | 484.6 g/mol |
Anticancer Activity
Recent studies have demonstrated that thiophene-based compounds exhibit significant anticancer properties. For instance, a related study indicated that certain thiophene derivatives sensitized HepG2 cancer cells to sorafenib, reducing the IC50 from 3.9 µM to 0.5 µM, indicating enhanced cytotoxicity when combined with established chemotherapeutics .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting monoamine oxidases (MAO) and cholinesterases (ChE), which are critical in neurodegenerative diseases .
- Cell Cycle Arrest : Studies on related thiophene compounds suggest they may induce cell cycle arrest in cancer cells, leading to apoptosis .
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to increase ROS levels in cancer cells, contributing to their cytotoxic effects.
Case Studies
- Study on HepG2 Cells : A study investigated the effects of thiophene derivatives on HepG2 cells, where the tested compound significantly increased sensitivity to sorafenib treatment .
- Enzyme Inhibition Studies : Research on structurally similar compounds revealed their potential as MAO-B inhibitors, with specific derivatives showing IC50 values as low as 0.212 µM, highlighting their therapeutic potential in treating neurodegenerative disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
